

# An In-depth Technical Guide to the Toxicology of N-Nitrosomethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | N-Nitrosomethylphenidate |           |
| Cat. No.:            | B13421479                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-Nitrosomethylphenidate (NMPH), a nitrosamine impurity of the widely prescribed drug methylphenidate, has garnered significant attention due to its potential toxicological risks. As a member of the N-nitroso compounds class, which are classified as a "cohort of concern" by international regulatory bodies, NMPH is suspected to be a genotoxic and carcinogenic substance.[1][2][3] This technical guide provides a comprehensive overview of the current toxicological data on NMPH, detailing its hazard profile, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to support risk assessment and guide future research in the pharmaceutical industry.

**Chemical Identity and Properties** 

| Property          | -<br>Value                                             |
|-------------------|--------------------------------------------------------|
| Chemical Name     | methyl 2-(1-nitrosopiperidin-2-yl)-2-<br>phenylacetate |
| Synonyms          | N-Nitroso-Methylphenidate, NMPH                        |
| CAS Number        | 55557-03-4[2]                                          |
| Molecular Formula | C14H18N2O3[1]                                          |
| Molecular Weight  | 262.30 g/mol [1]                                       |



# **Hazard Identification and Classification**

**N-Nitrosomethylphenidate** is classified as a hazardous substance with multiple warnings.[1] It is considered harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation and may lead to respiratory irritation.[1] A significant concern is its classification as a suspected human carcinogen.[1][4]

#### **GHS Hazard Statements:**

- H302: Harmful if swallowed[1]
- H312: Harmful in contact with skin[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H332: Harmful if inhaled[1]
- H335: May cause respiratory irritation[1]
- H351: Suspected of causing cancer[1]

# **Toxicological Data**

Comprehensive toxicological data for **N-Nitrosomethylphenidate** is limited. However, the available information, primarily from in vitro studies and read-across from other nitrosamines, points towards a potential for genotoxicity and carcinogenicity.

### Genotoxicity

The genotoxicity of NMPH has been investigated in bacterial reverse mutation assays (Ames test), with some conflicting results. One study reported an "equivocal" finding for N-nitrosomethylphenidate in an Ames test conducted by the FDA/NCTR.[5] The term "equivocal" suggests that the results were not clearly positive or negative under the tested conditions.

For many nitrosamine drug substance-related impurities (NDSRIs), the standard Ames test has shown inconsistent results.[5] Optimized protocols, often referred to as the Enhanced Ames



Test (EAT), which may include the use of hamster liver S9 for metabolic activation, have been shown to be more sensitive for detecting the mutagenicity of some nitrosamines.[6]

## Carcinogenicity

While NMPH is suspected of causing cancer, direct long-term carcinogenicity studies are scarce. One available study reported a "lack of carcinogenic effect of...nitrosomethylphenidate given orally to mice".[7] However, the details of this study, such as dose levels and duration, are not readily available to fully assess its implications. It is crucial to consider that many N-nitroso compounds are potent carcinogens in various animal species.[3][8][9] The International Agency for Research on Cancer (IARC) has classified several nitrosamines as probable human carcinogens.[10]

#### **Mechanism of Action and Metabolic Activation**

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[11][12][13]

## **Metabolic Activation Pathway**

The proposed metabolic activation pathway for N-nitrosamines, which is likely applicable to NMPH, involves  $\alpha$ -hydroxylation. This enzymatic reaction occurs on the carbon atom adjacent to the nitroso group, leading to the formation of an unstable  $\alpha$ -hydroxy nitrosamine intermediate.[12] This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion.[12][13] This highly reactive species can then alkylate nucleophilic sites on cellular macromolecules, most critically DNA.[10]



Click to download full resolution via product page

Metabolic activation of N-nitrosamines leading to DNA damage.



# **DNA Adduct Formation and Mutagenesis**

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing of DNA bases during replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell growth control and contribute to the development of cancer.[11]

# **Experimental Protocols**

Detailed experimental protocols for the toxicological evaluation of NMPH are not extensively published. However, based on standard practices for nitrosamine testing, the following methodologies are recommended.

## **In Vitro Genotoxicity Assays**

- Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
- Metabolic Activation: Rat liver S9 is standard, but for nitrosamines, hamster liver S9 is often recommended for enhanced sensitivity.[6]
- Procedure: Plate incorporation or pre-incubation method.
- Concentrations: A suitable range of concentrations of NMPH, determined by a preliminary cytotoxicity assay.
- Controls: Vehicle control, positive controls (with and without S9 activation, e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).
- Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.
- Test System: Human TK6 cells or Chinese Hamster Ovary (CHO) cells.
- Metabolic Activation: With and without an exogenous metabolic activation system (e.g., hamster liver S9).



- Procedure: Cells are exposed to NMPH for a short duration (e.g., 3-6 hours) with S9, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin B is added to block cytokinesis.
- Concentrations: A range of concentrations based on a cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count).
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated binucleated cells.



Click to download full resolution via product page

A generalized workflow for in vitro genotoxicity assessment.

## **Formation and Control in Pharmaceuticals**

**N-Nitrosomethylphenidate** can be formed during the manufacturing process of methylphenidate or during storage of the final drug product.[2] The presence of secondary amines (in the methylphenidate molecule) and a nitrosating agent (e.g., nitrites) under acidic



conditions can lead to its formation.[2] Nitrites can be present as impurities in starting materials, reagents, or excipients.[14]

Potential formation can also occur in vivo in the stomach, where ingested methylphenidate can react with nitrites present in the diet under the acidic gastric environment.[15][16]

Regulatory agencies require pharmaceutical manufacturers to perform risk assessments for the presence of nitrosamine impurities in their products and to implement control strategies to ensure patient safety.[2] This includes the development and validation of highly sensitive analytical methods, such as LC-MS/MS or GC-MS, for the detection and quantification of NMPH at trace levels.[2]

# **Conclusion and Future Perspectives**

**N-Nitrosomethylphenidate** poses a potential toxicological risk as a genotoxic and carcinogenic impurity. While current data is limited, the well-established toxicity of the nitrosamine class warrants a cautious approach. Further research is needed to fully characterize the toxicological profile of NMPH, including comprehensive in vivo carcinogenicity studies and detailed investigations into its genotoxic mode of action. The development of robust analytical methods and a thorough understanding of its formation pathways are critical for controlling its presence in pharmaceutical products and ensuring patient safety. Drug development professionals should prioritize risk assessment and mitigation strategies for NMPH in all methylphenidate-containing products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N-Nitrosomethylphenidate | C14H18N2O3 | CID 41474 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-NITROSOMETHYLPHENIDATE (NMPH) | Manasa Life Sciences [manasalifesciences.com]

### Foundational & Exploratory





- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. synchemia.com [synchemia.com]
- 5. fda.gov [fda.gov]
- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate | Semantic Scholar [semanticscholar.org]
- 8. thebts.org [thebts.org]
- 9. fda.gov [fda.gov]
- 10. Buy N-Nitrosomethylphenidate (EVT-13556203) | 55557-03-4 [evitachem.com]
- 11. Nitrosamines crisis in pharmaceuticals Insights on toxicological implications, root causes and risk assessment: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. Quantitative Investigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography—Tandem Mass Spectrometry and Structure—Activity Relationship Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicology of N-Nitrosomethylphenidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13421479#toxicology-studies-of-n-nitrosomethylphenidate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com